molecular formula C5H7N5O4 B11552128 ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11552128
M. Wt: 201.14 g/mol
InChI Key: KSDZUECVPGJWAP-UHFFFAOYSA-N
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Description

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the triazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate typically involves the nitration of a triazole precursor. The reaction conditions often require a nitrating agent such as nitric acid or a nitrating mixture, and the process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(methylamino)-1H-1,2,4-triazole-5-carboxylate: Contains a methylamino group instead of a nitro group.

    Ethyl 3-(hydroxyamino)-1H-1,2,4-triazole-5-carboxylate: Features a hydroxyamino group in place of the nitro group.

Uniqueness

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the nitroamino group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H7N5O4

Molecular Weight

201.14 g/mol

IUPAC Name

ethyl 5-nitramido-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C5H7N5O4/c1-2-14-4(11)3-6-5(8-7-3)9-10(12)13/h2H2,1H3,(H2,6,7,8,9)

InChI Key

KSDZUECVPGJWAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)N[N+](=O)[O-]

Origin of Product

United States

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